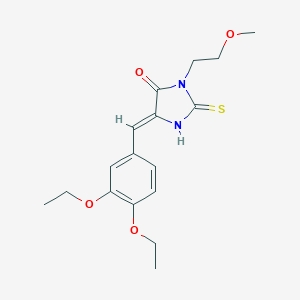![molecular formula C27H24Cl2O5 B305714 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B305714.png)
9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as D609 and is known for its ability to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC).
作用機序
D609 inhibits 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione by binding to the active site of the enzyme and preventing it from catalyzing the hydrolysis of phosphatidylcholine. This inhibition leads to a decrease in the production of phosphatidylcholine, which has been shown to have various physiological effects.
Biochemical and Physiological Effects:
D609 has been shown to have various biochemical and physiological effects. Inhibition of 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione by D609 has been shown to reduce the production of reactive oxygen species, which are known to be involved in the pathogenesis of various diseases. Additionally, D609 has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
実験室実験の利点と制限
One of the main advantages of using D609 in lab experiments is its ability to inhibit 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione selectively. This allows researchers to study the effects of 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione inhibition without affecting other pathways. However, one of the limitations of using D609 is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of D609. One of the most promising directions is the development of D609-based therapies for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of D609 and its effects on different signaling pathways. Finally, the development of more efficient synthesis methods for D609 could lead to its wider use in various fields of research.
Conclusion:
In conclusion, D609 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to selectively inhibit 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has led to its use in the study of various diseases, including cancer, inflammation, and cardiovascular diseases. Further research is needed to fully understand the mechanism of action of D609 and its potential applications in different fields.
合成法
The synthesis of D609 involves a multistep process that starts with the reaction of 2,6-dichlorobenzyl alcohol with 3-methoxyphenol in the presence of a base. The resulting product is then reacted with 1,3-cyclohexanedione in the presence of a Lewis acid catalyst to form the final product, D609. This synthesis method has been optimized to improve the yield and purity of the final product.
科学的研究の応用
D609 has been extensively studied for its potential applications in various fields of research. One of the most significant applications of D609 is its ability to inhibit 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, which is an enzyme that plays a crucial role in the production of phosphatidylcholine. This inhibition has been shown to have therapeutic potential in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.
特性
製品名 |
9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione |
|---|---|
分子式 |
C27H24Cl2O5 |
分子量 |
499.4 g/mol |
IUPAC名 |
9-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C27H24Cl2O5/c1-32-24-13-15(11-12-21(24)33-14-16-17(28)5-2-6-18(16)29)25-26-19(30)7-3-9-22(26)34-23-10-4-8-20(31)27(23)25/h2,5-6,11-13,25H,3-4,7-10,14H2,1H3 |
InChIキー |
ZAHMJQZXBHKLGS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OCC5=C(C=CC=C5Cl)Cl |
正規SMILES |
COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OCC5=C(C=CC=C5Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B305631.png)
![4-({[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B305632.png)
![2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305634.png)

![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305638.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B305639.png)
![2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305640.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305642.png)
![4-({[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)morpholine](/img/structure/B305643.png)
![(5Z)-3-(2-methylpropyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B305646.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-isobutyl-2-thioxo-4-imidazolidinone](/img/structure/B305647.png)

![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone](/img/structure/B305652.png)
![3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B305653.png)